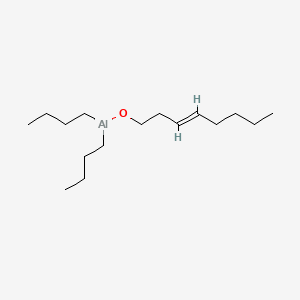
Aluminum, dibutyl((3E)-3-octen-1-olato)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, dibutyl((3E)-3-octen-1-olato)- is a complex organoaluminum compound. Organoaluminum compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound features aluminum coordinated with dibutyl groups and an octen-1-olato ligand, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, dibutyl((3E)-3-octen-1-olato)- typically involves the reaction of aluminum alkyls with octen-1-ol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum species. Common solvents used include toluene or hexane, and the reaction is often performed at low temperatures to control the reactivity of the aluminum alkyls.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where aluminum alkyls are reacted with octen-1-ol in a controlled environment. The process ensures high purity and yield by minimizing exposure to air and moisture. Advanced purification techniques such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
Aluminum, dibutyl((3E)-3-octen-1-olato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The octen-1-olato ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen or peroxides can be used.
Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride.
Substitution: Ligands such as phosphines or amines can be introduced in the presence of a catalyst.
Major Products Formed
Oxidation: Aluminum oxides and hydroxides.
Reduction: Reduced organic products and aluminum hydrides.
Substitution: New organoaluminum compounds with different ligands.
科学的研究の応用
Chemistry
In chemistry, Aluminum, dibutyl((3E)-3-octen-1-olato)- is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to activate monomers and control polymer growth makes it valuable in creating high-performance plastics.
Biology
While not commonly used in biological applications, its derivatives may be explored for their potential in drug delivery systems due to their ability to form stable complexes with various biomolecules.
Medicine
Research is ongoing to explore its potential in medicinal chemistry, particularly in the development of new therapeutic agents that can leverage its unique coordination properties.
Industry
In industry, this compound is used in the production of advanced materials, including coatings and adhesives. Its reactivity and ability to form strong bonds with various substrates make it ideal for enhancing material properties.
作用機序
The mechanism of action of Aluminum, dibutyl((3E)-3-octen-1-olato)- involves its ability to coordinate with various substrates through its aluminum center. This coordination can activate substrates towards further chemical reactions, such as polymerization or catalysis. The molecular targets include unsaturated hydrocarbons and other reactive organic molecules, which are transformed through the action of the aluminum center.
類似化合物との比較
Similar Compounds
Aluminum tri-sec-butoxide: Another organoaluminum compound used in similar applications.
Aluminum isopropoxide: Known for its use in organic synthesis and as a catalyst.
Aluminum ethylate: Used in the production of ethylated products and as a catalyst.
Uniqueness
Aluminum, dibutyl((3E)-3-octen-1-olato)- is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with a variety of substrates makes it particularly valuable in catalysis and materials science.
特性
CAS番号 |
68900-81-2 |
|---|---|
分子式 |
C16H33AlO |
分子量 |
268.41 g/mol |
IUPAC名 |
dibutyl-[(E)-oct-3-enoxy]alumane |
InChI |
InChI=1S/C8H15O.2C4H9.Al/c1-2-3-4-5-6-7-8-9;2*1-3-4-2;/h5-6H,2-4,7-8H2,1H3;2*1,3-4H2,2H3;/q-1;;;+1/b6-5+;;; |
InChIキー |
KXNLGIZQFVRAQK-FWMLTEASSA-N |
異性体SMILES |
CCCC/C=C/CCO[Al](CCCC)CCCC |
正規SMILES |
CCCCC=CCCO[Al](CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















